5-amino-2,3-dihydro-1H-indole-1-carboxamide 5-amino-2,3-dihydro-1H-indole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1019534-31-6
VCID: VC3346641
InChI: InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13)
SMILES: C1CN(C2=C1C=C(C=C2)N)C(=O)N
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol

5-amino-2,3-dihydro-1H-indole-1-carboxamide

CAS No.: 1019534-31-6

Cat. No.: VC3346641

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

5-amino-2,3-dihydro-1H-indole-1-carboxamide - 1019534-31-6

Specification

CAS No. 1019534-31-6
Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
IUPAC Name 5-amino-2,3-dihydroindole-1-carboxamide
Standard InChI InChI=1S/C9H11N3O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4,10H2,(H2,11,13)
Standard InChI Key DTPBNLLSZZKGPM-UHFFFAOYSA-N
SMILES C1CN(C2=C1C=C(C=C2)N)C(=O)N
Canonical SMILES C1CN(C2=C1C=C(C=C2)N)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

5-Amino-2,3-dihydro-1H-indole-1-carboxamide features an indole core with an amino group at the 5-position and a carboxamide group. The molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.20 g/mol . The compound contains three nitrogen atoms: one in the indole ring system, one in the amino group, and one in the carboxamide group. This structure is characterized by the presence of both electron-donating and electron-withdrawing groups, which contribute to its chemical reactivity and biological properties.

Identification Data

PropertyValueSource
CAS Number1019534-31-6
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.20 g/mol
IUPAC Name5-amino-2,3-dihydro-1H-indole-1-carboxamide

The compound can be identified through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, which provide characteristic spectral data for identification and structural confirmation.

Synthesis Methods

Synthetic Routes

Biological Activities

Antiviral Properties

5-Amino-2,3-dihydro-1H-indole-1-carboxamide exhibits significant antiviral activity by inhibiting viral replication through interaction with specific viral enzymes. The compound's structural features enable it to interfere with critical viral processes, potentially making it a candidate for antiviral drug development. The amino and carboxamide groups likely play essential roles in these interactions, forming hydrogen bonds with target viral proteins.

Anticancer Properties

Research indicates that the compound demonstrates anticancer effects against various cancer cell lines, with particular efficacy against pancreatic cancer. The mechanism may involve interaction with specific molecular targets in cancer cells, potentially modulating enzymes critical to cancer progression. These interactions could lead to inhibition of cell proliferation, induction of apoptosis, or disruption of cancer cell signaling pathways.

Antimicrobial Properties

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity suggests potential applications in the development of new antibacterial agents, particularly in the context of increasing antibiotic resistance. The compound's ability to interact with bacterial targets may be attributable to its specific structural features that enable binding to essential bacterial proteins or enzymes.

Mechanism of Action

The biological activities of 5-amino-2,3-dihydro-1H-indole-1-carboxamide stem from its ability to interact with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. For instance, in its antiviral activity, the compound may inhibit enzymes crucial for viral replication. In its anticancer activity, it may interact with targets such as DDR1 (Discoidin Domain Receptor 1), which has been implicated in cancer progression.

The compound's structure, particularly the positions of its functional groups, plays a critical role in determining its binding affinity and specificity for different molecular targets. The amino group at position 5 and the carboxamide group provide hydrogen bond donors and acceptors that can interact with corresponding groups in target proteins.

Research Applications

Medicinal Chemistry Applications

The diverse biological activities of 5-amino-2,3-dihydro-1H-indole-1-carboxamide make it a valuable scaffold in medicinal chemistry. Researchers can modify the basic structure to develop analogs with enhanced potency, selectivity, or pharmacokinetic properties. Such structure-activity relationship studies can lead to the development of new therapeutic agents for viral infections, cancer, or bacterial infections.

Structure-Activity Relationship Studies

Understanding how structural modifications affect the biological activity of 5-amino-2,3-dihydro-1H-indole-1-carboxamide is crucial for rational drug design. Studies suggest that the N-substituent on the carboxamide group significantly influences binding affinity. Similarly, modifications at the 5-position can alter the compound's solubility and target engagement. These structure-activity relationships guide the design of more effective derivatives.

Analytical Methods for Characterization

Several analytical techniques are employed for the characterization of 5-amino-2,3-dihydro-1H-indole-1-carboxamide and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the compound's structure, with characteristic signals for aromatic protons and other functional groups.

  • Mass Spectrometry: Confirms the molecular weight and can provide fragmentation patterns specific to the compound.

  • High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantitative analysis.

  • Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands.

These techniques collectively ensure accurate identification and characterization of the compound, which is essential for research and development activities.

Comparison with Similar Compounds

5-Amino-2,3-dihydro-1H-indole-1-carboxamide shares structural similarities with other indole derivatives but has unique features that distinguish it. Compared to the related compound 5-amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide (C₁₀H₁₃N₃O, MW: 191.23 g/mol), it lacks the methyl group on the nitrogen of the carboxamide. This structural difference likely impacts its binding properties and biological activities.

Other similar compounds include indoline (a precursor in its synthesis) and various indole-carboxylic acids. The unique combination of the amino group at position 5 and the carboxamide group in 5-amino-2,3-dihydro-1H-indole-1-carboxamide confers specific properties that distinguish it from these related compounds.

Challenges in Research and Development

Solubility Challenges

Like many indole derivatives, 5-amino-2,3-dihydro-1H-indole-1-carboxamide may present solubility challenges in aqueous environments, which can affect its bioavailability and testing in biological systems. Researchers often address this by using co-solvents like DMSO for initial stock solutions or by developing more soluble derivatives through structural modifications that enhance hydrophilicity.

Synthetic Optimization

Optimizing the synthesis of 5-amino-2,3-dihydro-1H-indole-1-carboxamide presents several challenges, including achieving high regioselectivity and yield. The development of more efficient synthetic routes remains an active area of research, with aims to reduce the number of steps, increase yields, and minimize the use of hazardous reagents and conditions.

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